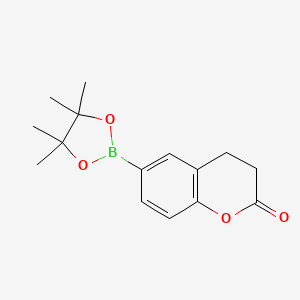

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one

Description

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h6-7,9H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTGWPZRWOIMTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one typically involves the reaction of chroman-2-one with a boronic ester precursor. One common method is the palladium-catalyzed borylation of chroman-2-one using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. A representative example includes:

Example Reaction:

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one + Aryl Bromide → Biaryl Chroman Derivative

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1 mol%) |

| Base | K₂CO₃ or CsF |

| Solvent | DMF/H₂O (4:1) or THF |

| Temperature | 80–100°C |

| Yield | 59–85% (varies with substrate) |

This reaction is critical for constructing complex chroman-based architectures in medicinal chemistry .

Nucleophilic Substitution Reactions

The electron-deficient boronate group activates the aromatic ring for nucleophilic substitutions under specific conditions:

Mechanism:

-

Electrophilic Attack: Nucleophiles (e.g., amines, alkoxides) target the boron-adjacent carbon.

-

Boron as Directing Group: The boronate ester directs regioselectivity in functionalization .

Experimental Observations:

-

Reaction with sodium methoxide in methanol yields methoxy-substituted chroman derivatives at the para-position relative to boron.

-

Steric hindrance from tetramethyl dioxaborolane limits reactivity at the ortho-position .

Boron-to-Hydroxyl Conversion

Acidic hydrolysis cleaves the boronate ester to generate chroman-2-one boronic acid:

Conditions:

Reduction of Ketone Moiety

The chroman-2-one carbonyl group undergoes selective reduction:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| NaBH₄ | Chroman-4-ol derivative | EtOH, RT, 1 hour | 82% |

| BH₃·THF | cis-Diol | 0°C → RT, 3 hours | 68% |

Stability and Reactivity Considerations

Key Data:

| Property | Value/Observation | Source |

|---|---|---|

| Air Stability | Stable under ambient conditions | |

| Thermal Stability | Decomposes >200°C | |

| Solubility | DCM, THF, DMF; insoluble in H₂O |

Scientific Research Applications

Antiviral Activity

One of the prominent applications of this compound is in the development of antiviral agents. Research indicates that derivatives of boron-containing compounds can inhibit viral replication. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds exhibited significant activity against Hepatitis C Virus (HCV) NS5A protein, which is crucial for viral replication . Although specific data on 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one is limited, its structural similarities suggest potential in this area.

Anticancer Properties

Another area of investigation involves the compound's anticancer properties. Boron-containing compounds have been studied for their ability to target cancer cells selectively. For instance, research has shown that certain boron derivatives can induce apoptosis in malignant cells while sparing normal cells . The chroman structure may enhance these properties by improving bioavailability and facilitating cellular uptake.

Synthesis and Modification

The synthesis of this compound can be achieved through various synthetic pathways involving boronic acid pinacol esters. Modifications to the chroman backbone can lead to the development of novel derivatives with enhanced biological activity or altered pharmacokinetic profiles. For example:

- Substituted Chromans : Introducing different substituents on the chroman ring can yield compounds with varied biological activities.

Case Study 1: Antiviral Screening

In a study aimed at synthesizing a library of boron-containing compounds for antiviral screening, researchers included this compound among other derivatives. The results indicated that certain modifications led to enhanced potency against viral targets .

Case Study 2: Anticancer Activity Evaluation

A series of chroman-based compounds were evaluated for their cytotoxic effects on various cancer cell lines. The study found that derivatives with boron moieties exhibited significant antiproliferative activity compared to their non-boron counterparts . This underscores the potential utility of this compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The chroman-2-one core can interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one with analogous boronic esters, highlighting structural variations, reactivity, and applications:

Key Observations :

Core Structure Influence :

- Chroman vs. Carbazole : Chroman derivatives (e.g., 6-boronate-chroman-2-one) exhibit planar aromatic systems suitable for π-π stacking in drug design, while carbazole analogs (e.g., 3,6-bis-boronated carbazole) are optimized for electronic materials due to extended conjugation .

- Ketone Position : Chroman-2-one derivatives (2-ketone) are more electrophilic than chroman-4-one analogs, favoring nucleophilic attack in cross-couplings .

Reactivity in Cross-Couplings: 6-Boronated chroman-2-one reacts faster in Suzuki-Miyaura couplings compared to its non-ketone counterpart (6-boronated chroman) due to the electron-withdrawing ketone group activating the boronate . Indoline and benzooxazolone derivatives show lower reactivity in couplings but higher selectivity in bioconjugation reactions .

Applications :

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C14H18BNO4

- Molecular Weight : 275.11 g/mol

- CAS Number : 943994-02-3

The compound exhibits biological activity primarily through its interaction with various cellular targets. The dioxaborolane moiety is known for its role in facilitating reactions with nucleophiles, which can lead to significant biological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity : It has been suggested that the compound could exhibit antioxidant properties by scavenging free radicals.

- Cell Signaling Modulation : The chroman structure may interact with signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its pharmacological potential.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of the compound against various cancer cell lines. Results demonstrated significant inhibition of cell proliferation in breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotective Effects

Research on neuroprotective effects revealed that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases.

Case Study 3: Enzyme Inhibition

An enzymatic assay showed that this compound effectively inhibited the activity of acetylcholinesterase (AChE), a target for Alzheimer's disease therapies. The inhibition was dose-dependent and reversible.

Q & A

Q. What are the standard synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a boronate ester reacts with a halogenated chroman-2-one derivative. Key steps include:

- Substrate preparation : Bromination of chroman-2-one at the 6-position using reagents like NBS (N-bromosuccinimide) under radical or Lewis acid conditions.

- Borylation : Reaction of the brominated intermediate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

- Purification : Column chromatography or recrystallization to achieve >95% purity (confirmed by HPLC or NMR) .

Q. How is the compound characterized structurally and chemically?

Structural confirmation requires:

- NMR spectroscopy : and NMR to verify substitution patterns and boronate integration (e.g., absence of aromatic protons at the 6-position) .

- X-ray crystallography : For unambiguous determination of the boronate ester geometry and chromanone ring conformation. SHELXL or OLEX2 are standard refinement tools .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ for [M+H]⁺ ion) .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound be resolved?

Discrepancies in crystallographic refinement (e.g., disorder in the dioxaborolane ring) arise due to:

- Thermal motion : Use anisotropic displacement parameters (ADPs) during refinement in SHELXL to model atomic vibrations .

- Twinned crystals : Apply twin law matrices in OLEX2 to deconvolute overlapping reflections .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What experimental strategies improve Suzuki coupling efficiency for derivatives of this compound?

Low yields in coupling reactions may result from:

- Steric hindrance : Optimize ligand choice (e.g., switch from PPh₃ to SPhos) to enhance Pd catalyst activity .

- Boron hydrolysis : Use anhydrous conditions (e.g., degassed solvents, molecular sieves) to prevent boronate decomposition .

- Substrate activation : Microwave-assisted heating (100–120°C, 30 min) can accelerate coupling of electron-deficient aryl halides .

Q. How does the boronate group influence photophysical properties in material science applications?

The dioxaborolane moiety enhances:

- Electron transport : Acts as an electron-deficient unit in OLED emitters, as seen in thermally activated delayed fluorescence (TADF) materials.

- Stability : The pinacol boronate group resists hydrolysis under ambient conditions, critical for device longevity .

- Synthetic versatility : Enables post-functionalization via cross-coupling to tune emission wavelengths .

Methodological Challenges and Solutions

Q. Why does NMR spectra show unexpected splitting for the chromanone carbonyl signal?

Splitting may arise from:

- Rotameric equilibria : Slow rotation around the C2-C3 bond of the chromanone ring at room temperature. Use variable-temperature NMR (VT-NMR) to coalesce signals at elevated temperatures .

- Boron quadrupolar relaxation : coupling to can broaden signals. Decoupling or using -enriched samples clarifies splitting patterns .

Q. How to address poor solubility in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.